

Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate

Cat. No.: B122403

[Get Quote](#)

Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

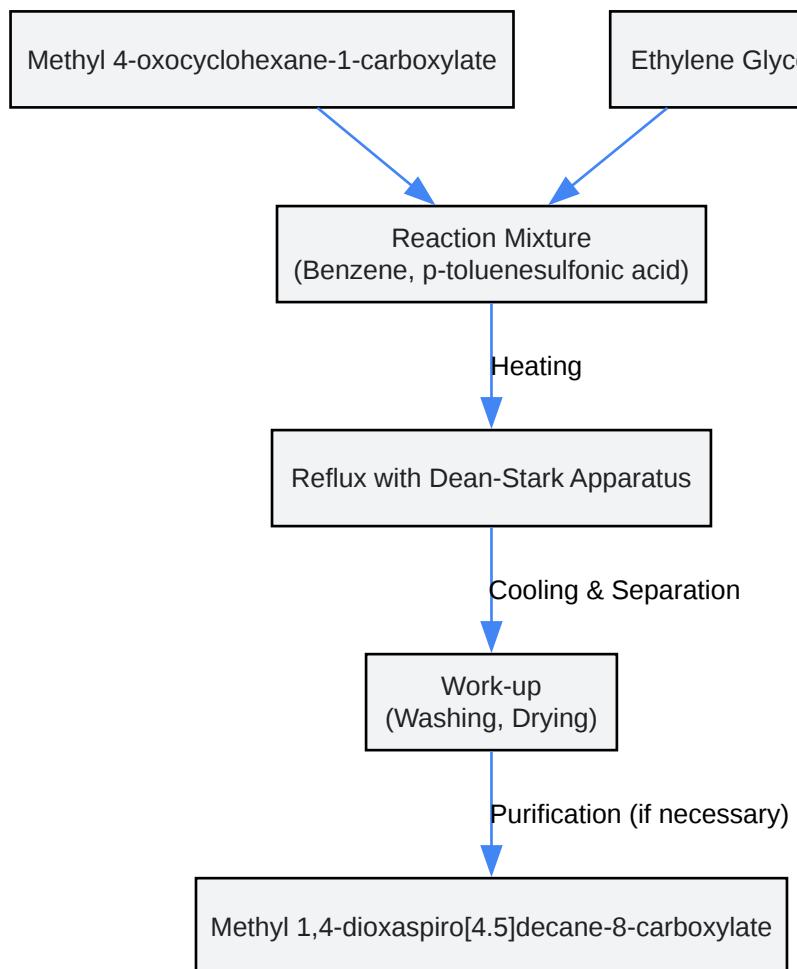
Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate is a heterocyclic organic compound that serves as a valuable intermediate in the synthesis of various pharmaceutical agents. Its spirocyclic ketal structure provides a protected form of a cyclohexanone moiety, making it a key building block in multi-step synthetic routes. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and applications of **Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate**, with a focus on its role in drug discovery and development.

Chemical and Physical Properties

Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate is a colorless to almost colorless clear liquid at room temperature.^[1] It is sensitive to moisture and should be stored under an inert atmosphere in a cool, dark place, preferably below 15°C. While detailed experimental data for several physical properties are not readily available in the public domain, a summary of its known and computed properties is presented below.

Table 1: Physical and Chemical Properties of **Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate**

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₆ O ₄	[1]
Molecular Weight	200.23 g/mol	[1]
CAS Number	26845-47-6	[1]
Appearance	Colorless to almost colorless clear liquid	[1]
Storage Temperature	Room temperature, recommended <15°C	
Storage Conditions	Store under inert gas, moisture sensitive	
Purity	≥ 96.0%	


Table 2: Computed Physicochemical Properties

Property	Value	Source
XLogP3-AA	0.7	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	4	[1]
Rotatable Bond Count	2	[1]
Exact Mass	200.104859 g/mol	[1]
Monoisotopic Mass	200.104859 g/mol	[1]
Topological Polar Surface Area	44.8 Å ²	[1]
Heavy Atom Count	14	[1]
Complexity	210	[1]

Synthesis

The synthesis of **Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate** is typically achieved through the ketalization of Methyl 4-oxocyclohexane-1-carboxylate with ethylene glycol.

Synthesis of Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate**.

Experimental Protocol: General Procedure

The following is a general experimental protocol based on available literature. Specific reaction conditions and purification methods may require optimization.

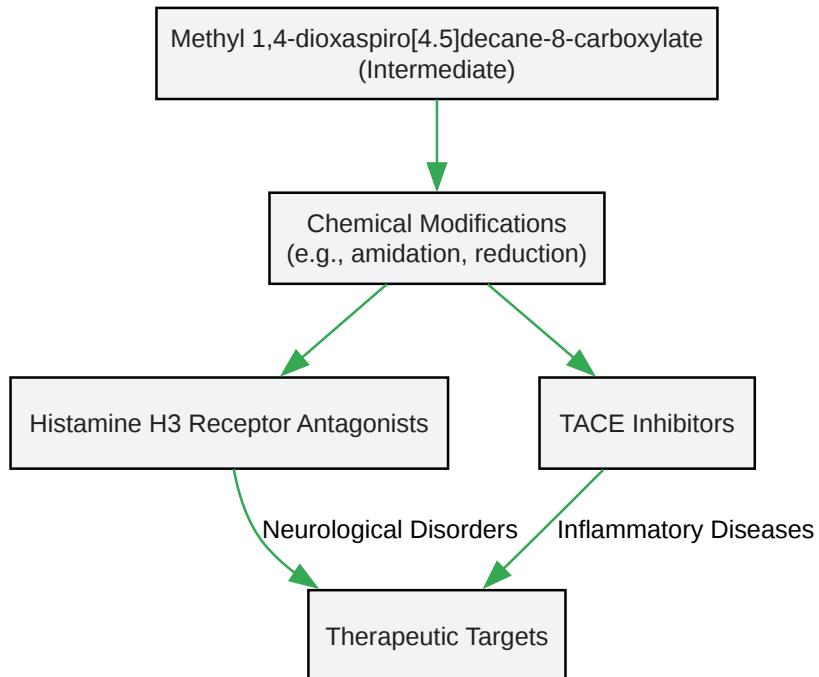
Materials:

- Methyl 4-oxocyclohexane-1-carboxylate

- Ethylene glycol
- p-Toluenesulfonic acid (catalyst)
- Benzene (solvent)
- Aqueous sodium bicarbonate solution
- Magnesium sulfate (drying agent)

Procedure:

- To a solution of Methyl 4-oxocyclohexane-1-carboxylate in dry benzene, add ethylene glycol and a catalytic amount of p-toluenesulfonic acid.
- Reflux the mixture overnight using a Dean-Stark apparatus to remove the water formed during the reaction.
- After cooling the reaction mixture, the bottom layer (containing excess ethylene glycol) is separated.
- The remaining benzene layer is washed with aqueous sodium bicarbonate solution to neutralize the acid catalyst.
- The organic layer is then dried over anhydrous magnesium sulfate.
- The solvent is removed under reduced pressure to yield **Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate** as a clear liquid residue. The product may be used in the next step without further purification.


Role in Drug Discovery

Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate is not known to possess intrinsic biological activity. Instead, it serves as a crucial intermediate in the synthesis of more complex molecules with therapeutic potential.^{[1][2]} Its primary application lies in the preparation of:

- High-affinity histamine H3 receptor agonists/antagonists: These compounds are investigated for their potential in treating neurological and psychiatric disorders.

- Reverse hydroxamate-based selective TACE (TNF- α converting enzyme) inhibitors: These inhibitors are explored for their anti-inflammatory properties.

Role of Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate in Drug Discovery

[Click to download full resolution via product page](#)

Caption: Logical relationship of the compound as a synthetic intermediate.

Spectroscopic Data

Detailed experimental spectroscopic data for **Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate** are not widely available in peer-reviewed literature. Researchers are advised to perform their own analytical characterization (NMR, IR, MS) to confirm the identity and purity of the synthesized compound.

Safety Information

A detailed safety data sheet (SDS) should be consulted before handling this compound. As a general laboratory chemical, appropriate personal protective equipment (PPE), such as safety glasses, gloves, and a lab coat, should be worn. The compound is noted to be moisture-sensitive, and appropriate handling and storage procedures should be followed.

Conclusion

Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate is a key synthetic intermediate whose value lies in its utility for constructing more complex pharmaceutical molecules. While comprehensive data on its intrinsic chemical and biological properties are limited, its role as a building block for potent drug candidates, such as histamine H3 receptor antagonists and TACE inhibitors, is established. Further research into the synthesis and applications of this and related spirocyclic compounds may open new avenues in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate - Protheragen [protheragen.ai]
- To cite this document: BenchChem. [Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b122403#methyl-1-4-dioxaspiro-4-5-decane-8-carboxylate-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com